1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
Description
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane (CAS: 2320853-20-9) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety via a 1,4-diazepane bridge. Its molecular formula is C₁₆H₁₈N₁₀, with a molecular weight of 350.38 g/mol . The structure combines two fused bicyclic systems:
- Pyrazolo[3,4-d]pyrimidine: A nitrogen-rich scaffold common in kinase inhibitors and antiviral agents due to its planar aromaticity and hydrogen-bonding capabilities.
- [1,2,4]Triazolo[4,3-b]pyridazine: A triazole-fused pyridazine system known for metabolic stability and diverse bioactivity.
Propriétés
IUPAC Name |
1-methyl-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N10/c1-23-15-12(9-20-23)16(18-10-17-15)25-6-2-5-24(7-8-25)14-4-3-13-21-19-11-26(13)22-14/h3-4,9-11H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCSRCKDNVARJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCCN(CC3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves multiple stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazepane ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products .
Applications De Recherche Scientifique
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparaison Avec Des Composés Similaires
Key Observations :
Challenges :
Predicted Properties for Target Compound :
- logP : ~2.5 (estimated via fragment-based methods).
- Hydrogen Bond Acceptors : 10 (high, may limit blood-brain barrier penetration).
Activité Biologique
The compound 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex organic molecule that has garnered attention for its potential biological activities, particularly in oncology. This article explores its biological activity based on existing research, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of multiple heterocyclic rings, including a pyrazolo[3,4-d]pyrimidine and a triazolo[4,3-b]pyridazine moiety. Its structural complexity contributes to its unique interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C15H16N8 |
| Molecular Weight | 312.34 g/mol |
| IUPAC Name | 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane |
| Appearance | White to off-white powder |
Research indicates that this compound exhibits significant inhibitory activity against various kinases involved in cell cycle regulation and cancer progression. Notably:
- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : The compound has been shown to inhibit CDK2 effectively, leading to cell cycle arrest and apoptosis in cancer cells. This interaction is crucial as CDK2 plays a vital role in the transition from G1 to S phase in the cell cycle .
- Binding Affinity : The compound binds competitively to the ATP-binding site of CDK2, which is essential for its kinase activity. Studies suggest that this binding leads to a significant reduction in phosphorylation events necessary for cell cycle progression .
Biological Activity and Cytotoxicity
The biological activity of the compound has been evaluated across several cancer cell lines:
Cytotoxic Effects
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 | 0.15 ± 0.08 | Effective against breast cancer cells |
| HCT-116 | 0.83 ± 0.07 | Shows potent activity against colon cancer |
| HeLa | 2.85 ± 0.74 | Moderate cytotoxicity observed |
These values indicate that the compound possesses potent anticancer properties with low micromolar activity against key cancer cell lines .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in preclinical settings:
- Study on CDK Inhibition : A study demonstrated that the compound effectively inhibited CDK2 with an IC50 value comparable to known inhibitors. It induced apoptosis in MCF-7 cells as evidenced by Annexin V-FITC staining assays .
- Mechanistic Studies : Additional research utilized fluorescence microscopy and flow cytometry to analyze cell cycle distribution changes upon treatment with the compound. Results indicated a significant accumulation of cells in the G0/G1 phase following treatment .
- Comparative Analysis : The biological activity of this compound was compared with other pyrazolo-pyrimidine derivatives, highlighting its superior potency against CDK2 and potential as a targeted therapeutic agent .
Q & A
Basic: What are the optimal synthetic routes for 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane?
Methodological Answer:
Synthesis typically involves multi-step protocols, such as:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions using α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones under acidic conditions .
- Step 2: Coupling the triazolo[4,3-b]pyridazine moiety via nucleophilic substitution or Pd-catalyzed cross-coupling .
- Step 3: Diazepane ring closure using reductive amination or ring-expansion strategies .
Key Considerations: Optimize solvent systems (e.g., ethanol, DMF) and catalysts (e.g., trifluoroacetic acid) to enhance yields (>60%) and purity (>95%) .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Use a combination of:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify substituent positions (e.g., methyl group at pyrazolo[3,4-d]pyrimidine N1) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., CHN for related analogs) .
- X-ray Crystallography: Resolve crystallographic data to validate stereochemistry and hydrogen-bonding networks .
Advanced: What strategies address discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., BRD4 inhibition assays using AlphaScreen vs. fluorescence polarization) .
- Solubility Differences: Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC .
- Off-Target Effects: Employ CRISPR-based validation or orthogonal assays (e.g., SPR for binding kinetics) to confirm target specificity .
Advanced: How can molecular docking predict binding modes of this compound to bromodomains (e.g., BRD4)?
Methodological Answer:
- Preparation: Generate 3D structures using software like Schrödinger Maestro, accounting for tautomeric states of triazolo-pyridazine .
- Docking Protocol: Use Glide SP/XP scoring with flexible residues (e.g., BRD4 acetyl-lysine binding pocket). Validate with experimental IC data (e.g., AZD5153 analog: IC = 0.5 nM) .
- Post-Docking Analysis: Identify critical interactions (e.g., hydrogen bonds with Asn140, π-π stacking with Trp81) .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., 5–10% MeOH in DCM) .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity (>98%) .
- HPLC: Apply reverse-phase C18 columns for final polishing, monitoring at λ = 254 nm .
Advanced: How can in vivo pharmacokinetic (PK) studies be designed for this compound?
Methodological Answer:
- Dosing: Administer via oral gavage (10 mg/kg) or intravenous (IV) routes in rodent models .
- Sample Analysis: Use LC-MS/MS to quantify plasma/tissue concentrations. Key parameters:
- Metabolite Identification: Perform liver microsome assays to detect oxidative metabolites (e.g., hydroxylation at diazepane) .
Basic: What solvents or co-solvents improve aqueous solubility of this compound?
Methodological Answer:
- Co-Solvents: Use cyclodextrins (e.g., HP-β-CD) or PEG-400 (≤20% v/v) to enhance solubility (>100 µM) .
- pH Adjustment: Test buffered solutions (pH 2–7.4) to identify optimal ionization states .
- Nanoformulation: Encapsulate in liposomes (e.g., DOPC:Cholesterol) for in vitro assays .
Advanced: How does polymorphism affect the compound’s bioavailability?
Methodological Answer:
- Screening: Use PXRD and DSC to identify polymorphic forms (e.g., Form I vs. Form II) .
- Dissolution Testing: Compare dissolution rates in biorelevant media (e.g., FaSSIF/FeSSIF) .
- Stability Studies: Monitor hygroscopicity and phase transitions under accelerated conditions (40°C/75% RH) .
Advanced: What in vitro models validate its mechanism in kinase inhibition?
Methodological Answer:
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-targets .
- Cellular Assays: Measure downstream effects (e.g., c-Myc downregulation in cancer cell lines via qPCR) .
- Resistance Models: Generate CRISPR-edited cells (e.g., BRD4 knockouts) to confirm on-target activity .
Basic: What spectroscopic techniques characterize its degradation products?
Methodological Answer:
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